N-(环丙基甲基)-2-丁胺

描述

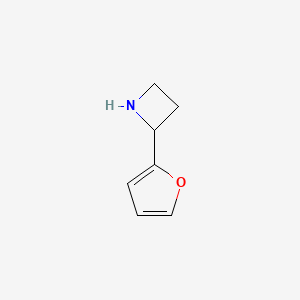

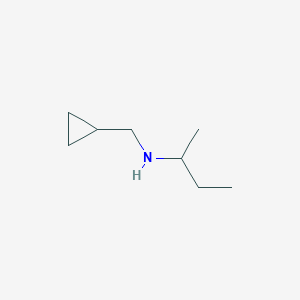

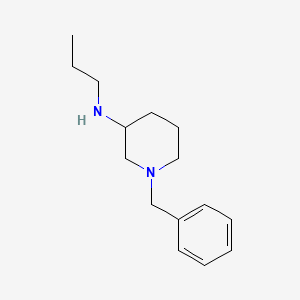

“N-(Cyclopropylmethyl)-2-butanamine” is a compound that contains a cyclopropyl group, a butyl group, and an amine group . The cyclopropyl group is a three-membered ring, which is known for its high ring strain and unique bonding properties . The butyl group is a four-carbon alkyl group, and the amine group contains a nitrogen atom, which can participate in various chemical reactions .

Synthesis Analysis

The synthesis of cyclopropane-containing compounds often involves transition-metal catalysis . For example, a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide has been used to afford cyclopropane scaffolds on a multigram scale . Divergent, orthogonal derivatization can be achieved through hydrolysis, reduction, amidation, and oxidation reactions, as well as sulfoxide–magnesium exchange/functionalization .

Molecular Structure Analysis

The molecular structure of a compound like “N-(Cyclopropylmethyl)-2-butanamine” would likely involve a three-membered cyclopropane ring, a four-carbon butyl chain, and an amine group . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalyzed cross-couplings than other C (sp3) substrates .

Chemical Reactions Analysis

Cyclopropane-containing compounds can participate in a variety of chemical reactions . For instance, they can undergo transition-metal-catalyzed C–C bond formation reactions . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(Cyclopropylmethyl)-2-butanamine” would depend on its specific chemical structure . For example, its molecular weight, solubility, and reactivity would be influenced by the presence of the cyclopropyl group, the butyl group, and the amine group .

科学研究应用

Opioid Receptor Research

N-(Cyclopropylmethyl)-2-butanamine: has been utilized in the design of peptide–drug conjugate ligands for the kappa-opioid receptor (KOR). This application is significant in the development of new therapeutics for pain management. Researchers have successfully created ligands that exhibit potent KOR agonism and mu-opioid receptor antagonism, which could lead to painkillers with fewer side effects compared to traditional opioids .

Analgesic Development

The compound’s interaction with opioid receptors also makes it a valuable probe in analgesic development. It can help in understanding the pharmacodynamics of pain relief and the design of drugs that can provide effective pain relief without the addictive properties of conventional opioids .

Neuropharmacology

In neuropharmacology, N-(Cyclopropylmethyl)-2-butanamine can be used to study the effects of drugs on the nervous system, particularly in the modulation of neurotransmitter release. This research can lead to the development of new treatments for neurological disorders .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, especially in the creation of complex molecules with potential therapeutic applications. Its structure allows for various chemical modifications, making it a versatile reagent in organic chemistry.

Material Science

Molecular Imaging

The compound’s unique structure may be exploited in molecular imaging techniques, such as magnetic resonance imaging (MRI), to enhance the contrast or specificity of imaging agents. This can improve the diagnosis and monitoring of diseases.

Protein Engineering

N-(Cyclopropylmethyl)-2-butanamine: can be used in protein engineering to create novel proteins with desired functions. By incorporating this compound into peptides or proteins, researchers can study the structure-function relationship in proteins .

Cancer Therapy Research

Finally, the compound’s potential in cancer therapy research lies in its ability to act as a carrier or linker for drug molecules, targeting specific cancer cells while minimizing damage to healthy tissues. This application is crucial in the development of targeted cancer therapies.

作用机制

Target of Action

It’s known that the structure and activity of a compound are closely related . For instance, a cyclopropyl group is optimal at position 1 of a molecule for biological activity .

Mode of Action

It’s known that cyclopropyl groups can act as a very good π-electron donor . This suggests that N-(Cyclopropylmethyl)-2-butanamine might interact with its targets through electron donation, potentially leading to changes in the targets’ activity.

Biochemical Pathways

It’s known that metabolites, which are products and intermediate molecules of metabolic pathways, can be affected by various factors, including the properties of the molecules involved . Therefore, N-(Cyclopropylmethyl)-2-butanamine could potentially affect various biochemical pathways and their downstream effects.

Pharmacokinetics

It’s known that these properties are strongly influenced by physicochemical parameters . For instance, aqueous solubility is a prerequisite for absorption, and a balance of physicochemical properties is required for optimal absorption .

Result of Action

It’s known that the sigma electron cloud of a cyclopropyl methyl carbocation expands outwardly due to angle strain, which could potentially stabilize the carbocation . This suggests that N-(Cyclopropylmethyl)-2-butanamine might have similar stabilizing effects at the molecular level.

Action Environment

It’s known that environmental factors can shape gene expression and subsequent health outcomes through mechanisms such as dna methylation . Therefore, environmental factors could potentially influence the action of N-(Cyclopropylmethyl)-2-butanamine.

安全和危害

The safety and hazards associated with a compound like “N-(Cyclopropylmethyl)-2-butanamine” would depend on its specific chemical structure and how it is used . For example, some cyclopropane-containing compounds are known to be carcinogenic . Proper handling and disposal procedures should be followed to minimize exposure and potential harm .

未来方向

The future directions in the study and use of a compound like “N-(Cyclopropylmethyl)-2-butanamine” could involve further exploration of its synthesis, reactivity, and potential applications . For example, new synthetic strategies and methods could enable chemical space to be probed more effectively by enriching current lead-like and fragment compound libraries with compounds that can present new design elements and novel bond vectors .

属性

IUPAC Name |

N-(cyclopropylmethyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-7(2)9-6-8-4-5-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSXPSUUWHRARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyclopropylmethyl)-2-butanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide](/img/structure/B1438178.png)

![3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1438187.png)

![[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1438188.png)

![2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one](/img/structure/B1438189.png)

![4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1438195.png)

![[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438198.png)